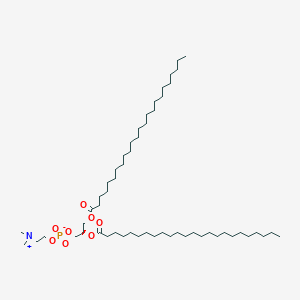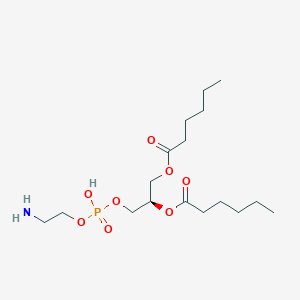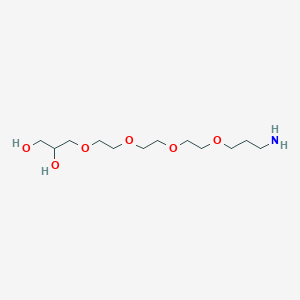
2-Phenylpropane-2-D1
Übersicht
Beschreibung
2-Phenylpropane-2-D1, also known as 2,2-Diphenylpropane, is an organic compound with a molecular formula of C12H14. It is a colorless liquid at room temperature and is soluble in most organic solvents. This compound is used in a variety of scientific, industrial, and pharmaceutical applications. This compound has been studied extensively for its potential applications in the fields of organic synthesis, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Syntheses and Analytical Characterizations
- Synthesis and Characterization : 2-Phenylpropane derivatives, including 2-phenylpropane-2-D1, are involved in various syntheses and analytical characterizations. For instance, substances based on the 1,2-diarylethylamine template, similar in structure to this compound, have been investigated for potential clinical applications and as research chemicals. These substances often function as NMDA receptor antagonists and are synthesized and characterized using techniques like mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Structural Studies and Tautomerism
- Tautomerism and Conformation Studies : Research on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are closely related to this compound, includes studying their tautomerism and conformation in various phases. These studies are significant for understanding the structural behavior of such compounds in different environments (Cunningham, Lowe, & Threadgill, 1989).
Mechanistic Studies in Organic Chemistry
- Understanding Reaction Mechanisms : The reactions of similar compounds to this compound, like 1,1-dihalo-2-methyl-2-phenylpropanes, with lithium diisopropylamide (LDA) have been studied to determine the mechanisms involved. These studies contribute to a deeper understanding of radical and carbene pathways in organic reactions (Ashby, Mehdizadeh, & Deshpande, 1996).
Synthesis and Purity Analysis
- Synthesis and Purity Analysis : The synthesis of compounds structurally similar to this compound, like 2-phenylpropane-1,3-diol, involves methods that yield high purity and yield. Such research is crucial for creating high-quality compounds for various applications (Zhang Xiu-qin, 2009).
Asymmetric Transformation Studies
- Asymmetric Transformation : Investigations into the asymmetric transformation of compounds like 2-phenylpropanal via enamine salts reveal significant insights into the stereochemical control mechanisms in organic synthesis, which can be applicable to compounds like this compound (Matsushita et al., 1978).
Eigenschaften
IUPAC Name |
2-deuteriopropan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i8D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-BNEYPBHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)


